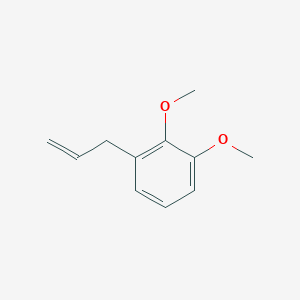
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as Benzene, 1,2-dimethoxy-3-(2-propenyl)-, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2-dimethoxy-3-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethoxy-3-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fragrance and Flavor Industry
Methyl eugenol is widely used as a fragrance component in perfumes and cosmetics due to its pleasant aroma reminiscent of cloves. It is also employed as a flavoring agent in food products.
Applications:
- Perfumes : Used to impart a sweet, spicy scent.
- Cosmetics : Incorporated into lotions and creams for fragrance.
- Food Flavoring : Added to beverages and confectionery products.
Natural Health Products
Methyl eugenol is present in essential oils derived from various herbs and spices. It is utilized in natural health products for its potential therapeutic properties.
Applications:
- Aromatherapy : Used in diffusers and massage oils for its calming effects.
- Herbal Remedies : Found in formulations targeting digestive health and inflammation.
Agricultural Uses
Methyl eugenol serves as an attractant in pest management strategies, particularly for trapping certain fruit flies.
Applications:
- Pest Control : Employed in traps for the Mediterranean fruit fly (Ceratitis capitata) and other pests.
- Biopesticide Development : Investigated for its potential use in organic farming practices.
Research Studies
Several studies have been conducted to explore the efficacy and safety of methyl eugenol in various applications:
Case Study 1: Fragrance Stability
A study assessed the stability of methyl eugenol when incorporated into different cosmetic formulations. Results indicated that it maintained its aromatic properties over time, making it suitable for long-term use in personal care products .
Case Study 2: Pest Attractiveness
Research demonstrated that methyl eugenol significantly increased the capture rates of Ceratitis capitata in traps compared to control traps without the compound. This highlights its effectiveness as a natural pest attractant .
Regulatory Considerations
Despite its beneficial applications, methyl eugenol has faced scrutiny regarding its safety profile:
- The Canadian government has proposed restrictions on its use in cosmetics due to potential health risks associated with prolonged exposure .
- Ongoing assessments are required to evaluate new manufacturing processes or uses to ensure public safety.
Data Summary Table
| Application Area | Specific Uses | Regulatory Status |
|---|---|---|
| Fragrance Industry | Perfumes, cosmetics | Generally recognized as safe (GRAS) with restrictions in some regions |
| Food Flavoring | Beverages, confectionery | Approved but subject to limits |
| Agricultural Practices | Pest attractant | Under evaluation for safety |
| Natural Health Products | Aromatherapy, herbal remedies | Varies by formulation |
Propriétés
Numéro CAS |
19754-21-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
Clé InChI |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
SMILES canonique |
COC1=CC=CC(=C1OC)CC=C |
Synonymes |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















